

Unveiling Ovral's Multifaceted Mechanism: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Ovral*

Cat. No.: *B607380*

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A comprehensive analysis of the molecular and cellular actions of **Ovral**'s active components, levonorgestrel and ethinyl estradiol, reveals distinct and overlapping effects across various cell types, from reproductive tissues to cancer cell lines. This guide provides a comparative overview of **Ovral**'s mechanism of action, supported by experimental data and detailed protocols, to aid researchers in drug development and cellular biology.

Ovral, a combined oral contraceptive, exerts its primary effect by suppressing ovulation through the synergistic action of its two components: the progestin levonorgestrel and the estrogen ethinyl estradiol. This is achieved by a negative feedback mechanism on the hypothalamus and pituitary gland, leading to reduced secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). Beyond this central mechanism, levonorgestrel and ethinyl estradiol orchestrate a range of effects at the cellular level in the endometrium, cervix, and ovaries, with differing responses observed in normal versus cancerous cells. This guide delves into these cell-specific actions, offering a comparative perspective with other contraceptive progestins.

Comparative Analysis of Cellular Responses to Ovral's Components

The following tables summarize the quantitative effects of levonorgestrel and ethinyl estradiol on various cellular processes in different cell types, providing a clear comparison of their activities.

Table 1: Effect of Levonorgestrel and Ethinyl Estradiol on Gene Expression in Endometrial Cells

Gene	Cell Type	Hormone	Concentration	Fold Change	Reference
Integrin $\alpha\beta 3$	Glandular Epithelium	Combined Oral Contraceptive	Standard Dose	Decreased Expression	[1]
Integrin $\alpha 4\beta 1$	Glandular Epithelium	Combined Oral Contraceptive	Standard Dose	Increased Expression	[1]
VEGF 121	Ishikawa (Endometrial Adenocarcinoma)	Levonorgestrel	0.01-1.0 μM	Increased mRNA	[2]
VEGF 165	Ishikawa (Endometrial Adenocarcinoma)	Levonorgestrel	0.01-1.0 μM	Increased mRNA	[2]
VEGF 121	Ishikawa (Endometrial Adenocarcinoma)	Ethinyl Estradiol	0.01-1.0 μM	Increased mRNA	[2]
VEGF 165	Ishikawa (Endometrial Adenocarcinoma)	Ethinyl Estradiol	0.01-1.0 μM	Increased mRNA	[2]
Thrombospondin-1 (TSP-1)	Ishikawa (Endometrial Adenocarcinoma)	Levonorgestrel	Not Specified	Less effect than Progesterone	[3]
KLF4	Levonorgestrel-Resistant Endometrial Cancer Cells	Levonorgestrel	Not Specified	Significantly Upregulated	[4]

SATB2	Levonorgestrel-Resistant Endometrial Cancer Cells	Levonorgestrel	Not Specified	Significantly Upregulated	[4]
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Table 2: Proliferative Effects of Levonorgestrel and Ethinyl Estradiol in Different Cell Lines

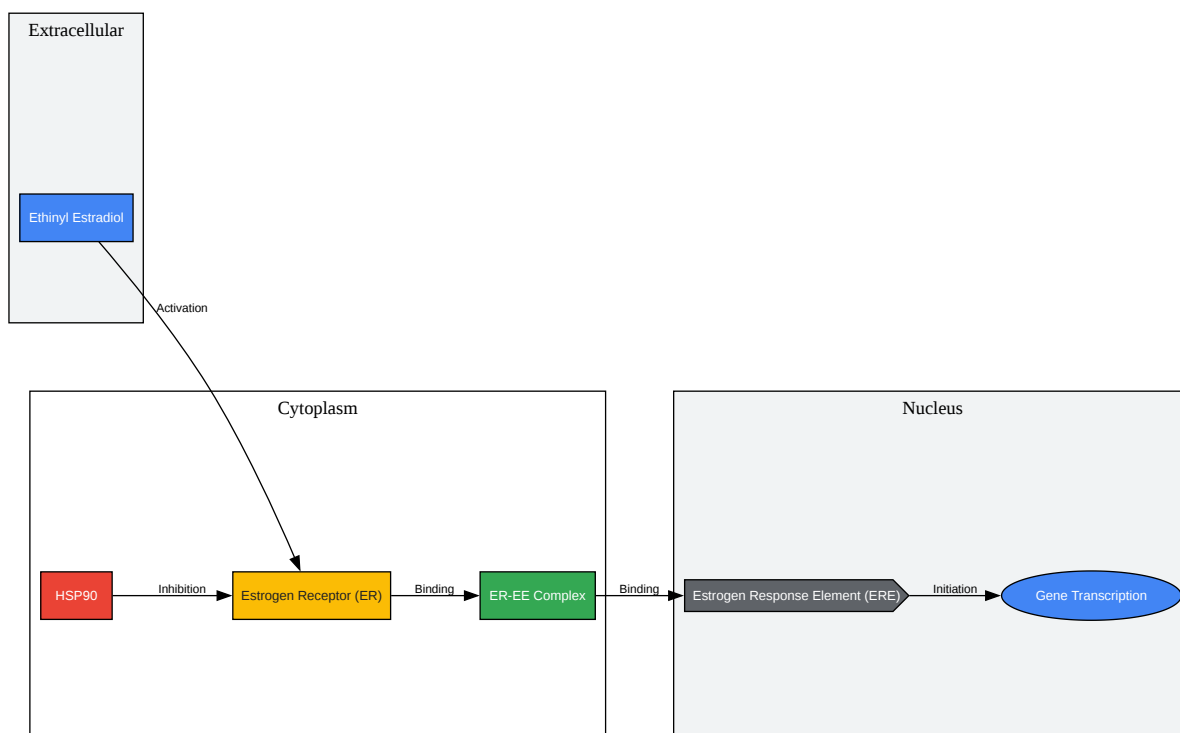
Cell Line	Hormone	Concentration	Effect on Proliferation	Reference
Ishikawa (Endometrial Adenocarcinoma)	Ethinyl Estradiol	10 nM	No significant increase	[5]
Ishikawa (Endometrial Adenocarcinoma)	Glabridin (phytoestrogen)	>10 µM	Toxic, decreased proliferation	[6]
HCI-EC-23 (Endometrial Cancer)	17β-Estradiol (10 nM) + Progesterone (100 nM)	Not Applicable	Growth reduction	[5]
ECC-1 (Endometrial Cancer)	NT-1044 (AMPK activator)	87 µM (IC50)	Inhibition	[7]
Ishikawa (Endometrial Adenocarcinoma)	NT-1044 (AMPK activator)	218 µM (IC50)	Inhibition	[7]
Human Embryonic Stem Cells (hESCs)	17β-Estradiol	1x10 ⁻⁹ M (Physiological)	Induced cell cycle progression	[8]
Human Embryonic Stem Cells (hESCs)	17β-Estradiol	1x10 ⁻⁷ M (Supraphysiological)	Suppressed proliferation	[8]

Table 3: Comparative Receptor Binding Affinities and Activities of Progestins

Progestin	Receptor	Relative Binding Affinity (RBA) vs. Progesterone	Androgenic Activity	Antimineralocorticoid Activity	Reference
Levonorgestrel	Progesterone	~5x	High	No	[9]
Norgestimate	Progesterone	Similar	Minimal	Not specified	[3] [9]
Drospirenone	Progesterone	Low to Moderate	Low	High (5x aldosterone)	[2] [10]
Gestodene	Progesterone	~9x	High	Not specified	[9]
3-keto desogestrel	Progesterone	~9x	Moderate	Not specified	[9]

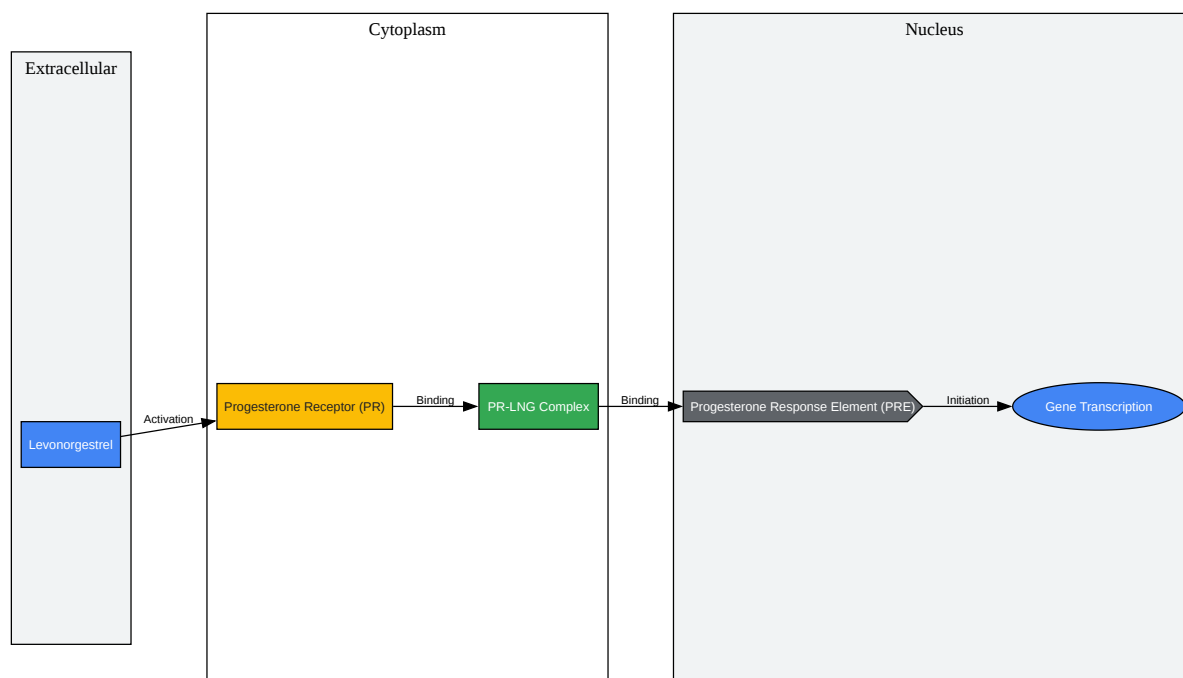
Signaling Pathways and Experimental Workflows

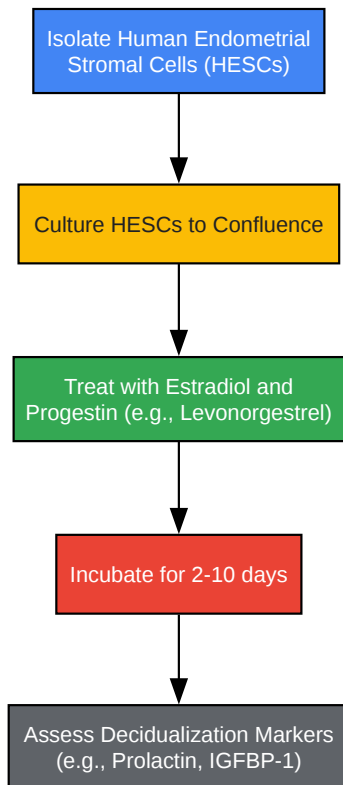
The mechanisms of action of levonorgestrel and ethinyl estradiol involve complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for studying in vitro decidualization.



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Caption: Ethinyl Estradiol Signaling Pathway.





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